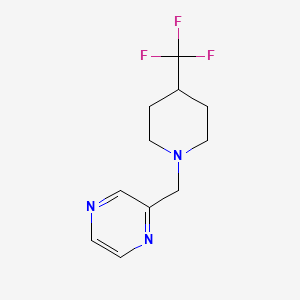

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine” belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . For instance, the synthesis of 2-substituted chiral piperazines was reported via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .科学的研究の応用

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including compounds similar to 2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine, have been extensively studied for their diverse pharmacological effects. These compounds exhibit a wide range of biological activities, such as antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The significant pharmacological effects of pyrazine derivatives make them promising candidates for future pharmaceuticals, especially as inhibitors of protein kinases for antiproliferative applications and as inhibitors of β-secretase for Alzheimer’s disease treatment (Doležal & Zítko, 2015).

Applications in Food Science

In the context of food science, pyrazines are essential for contributing to baking, roasted, and nutty flavors in products. The synthesis of pyrazines through the Maillard reaction is a key method for enhancing flavors during food processing. Strategies to control pyrazine generation, including the use of new reactants, modification of reaction conditions, and emerging technologies like ultrasound, are vital for optimizing flavor profiles in the food industry. Such control strategies are crucial for both promoting desirable pyrazine formation and minimizing the generation of unwanted by-products (Yu et al., 2021).

Optoelectronic Materials

Quinazoline and pyrimidine derivatives, closely related to pyrazine compounds, have been identified for their applications in optoelectronic materials. These compounds are instrumental in the synthesis of luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The incorporation of pyrazine fragments into π-extended conjugated systems enhances the electroluminescent properties of these materials, demonstrating the significant potential of pyrazine derivatives in developing advanced optoelectronic devices (Lipunova et al., 2018).

特性

IUPAC Name |

2-[[4-(trifluoromethyl)piperidin-1-yl]methyl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3/c12-11(13,14)9-1-5-17(6-2-9)8-10-7-15-3-4-16-10/h3-4,7,9H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSIGCXFXFTMJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Trifluoromethyl)piperidin-1-yl)methyl)pyrazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)pentane-2,4-dione](/img/structure/B2714368.png)

![N-(5-(4-methylthiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2714371.png)

![2-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2714377.png)

![2-Methoxyethyl 6-bromo-5-[(2,5-dimethylphenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2714384.png)

![2-(7-isobutyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2714386.png)